molecular formula C6H5N2NaO2S B2768477 SODIUM 5-CYCLOPROPYL-1,3,4-THIADIAZOLE-2-CARBOXYLATE CAS No. 2413898-34-5

SODIUM 5-CYCLOPROPYL-1,3,4-THIADIAZOLE-2-CARBOXYLATE

Cat. No.: B2768477
CAS No.: 2413898-34-5
M. Wt: 192.17
InChI Key: WKVLWBSJOMFRJB-UHFFFAOYSA-N
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Description

SODIUM 5-CYCLOPROPYL-1,3,4-THIADIAZOLE-2-CARBOXYLATE is a chemical compound with the molecular formula C6H5N2NaO2S and a molecular weight of 192.17 g/mol . This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with sodium hydroxide . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or water.

    Catalysts: Sodium hydroxide acts as a base catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

SODIUM 5-CYCLOPROPYL-1,3,4-THIADIAZOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Mechanism of Action

The mechanism of action of sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Sodium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiadiazole ring and a cyclopropyl group. The compound's structural formula can be represented as follows:

C6H6N2O2SNa\text{C}_6\text{H}_6\text{N}_2\text{O}_2\text{S}\cdot \text{Na}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Protein Interaction : It exhibits affinity for certain proteins, modulating their activity and influencing biochemical pathways critical for cell survival and proliferation .
  • Cell Signaling Pathways : Sodium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate may activate or inhibit signaling cascades that are pivotal in cancer progression and inflammation.

Antimicrobial and Antifungal Properties

Research indicates that this compound possesses notable antimicrobial and antifungal activities. It has been tested against various pathogens with promising results:

Pathogen TypeActivity Observed
BacteriaSignificant inhibition of growth in strains such as E. coli and Staphylococcus aureus
FungiEffective against Candida albicans and Aspergillus niger

These findings suggest potential applications in treating infections resistant to conventional antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:

Cancer TypeObserved Effect
Breast Cancer (MCF-7)Decreased cell viability with an IC50 of 12.8 µg/mL
Colon Cancer (HCT-116)Induced apoptosis and reduced tumor growth
Leukemia (HL-60)Significant reduction in cell proliferation

These effects are attributed to the compound's ability to target specific enzymes involved in cancer cell metabolism .

Case Studies

  • In Vitro Study on Anticancer Activity :
    A s

Properties

IUPAC Name

sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S.Na/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTBCFMAZQYPPC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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